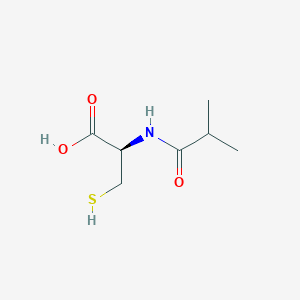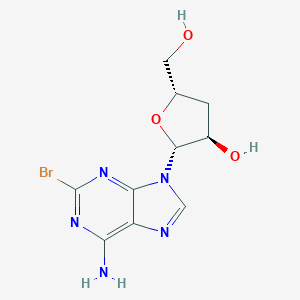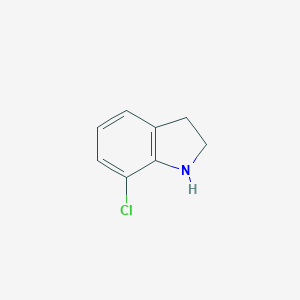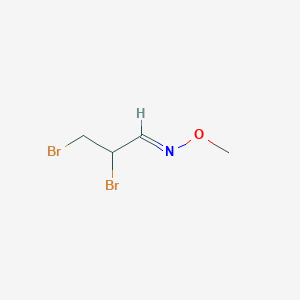
copper(II) bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) bromide (CuBr2) is a chemical compound that forms an unstable tetrahydrate CuBr2·4H2O . It is used in photographic processing as an intensifier and as a brominating agent in organic synthesis . It is also used in the copper vapor laser, a class of laser where the medium is copper bromide vapour formed in-situ from hydrogen bromide reacting with the copper discharge tube .
Synthesis Analysis
This compound can be obtained by combining copper oxide and hydrobromic acid . The reaction can be described as follows: CuO + 2HBr → CuBr2 + H2O . The tetrahydrate can be produced by recrystallization of solutions of this compound at 0 °C .Molecular Structure Analysis
In the solid state, CuBr2 has a polymeric structure, with CuBr4 planar units connected on opposite sides to form chains . The crystal structure is monoclinic, space group C2/m, with lattice constants a = 714 pm, b = 346 pm, c = 718 pm, e ß = 121° 15’ .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the synthesis of 2,3,4-trisubtitued pyrrole incorporated into unsymmetrical triarylmethanes through direct replacement of hydroxyl group in the pyrrolyl phenyl methanol with electron-rich aromatic and heteroaromatic compounds .Physical And Chemical Properties Analysis
This compound is a dark brown solid at room temperature, forming in the crystal structure of a rutile . Its molar mass is approximately 223.37 g/mol, and it boasts a relatively high melting point of 498 °C, and an even higher boiling point of 900 °C .Wissenschaftliche Forschungsanwendungen
Nanoparticle Preparation : It is effective in preparing active copper nanoparticles for the reduction of nitroarenes, maintaining chemoselectivity and scalability (Kadam & Tilve, 2012).
Catalysis in Organic Synthesis : Copper(II) bromide serves as a catalyst for several chemical reactions:
- Selective deprotection of tert-butyldimethylsilyl ethers of alcohols/phenols (Bhatt & Nayak, 2006).
- Catalyzing the imino Diels-Alder reaction for synthesizing Pyrano[3,2c] and Furo[3,2c]tetrahydroquinolines (Semwal & Nayak, 2006).
- Simple and efficient reagent for selective monobromination of electron-rich aromatic compounds (Bhatt & Nayak, 2007).
- Catalyzing the substitution reaction to produce high yields of propargylic ethers and sulfides (Hui et al., 2008).
- Stereoselective bromination of alkynes into (E)-dibromoalkenes (Xiang et al., 2014).
Hydrometallurgical Recovery of Copper : this compound in aqueous sodium bromide solution leaches copper from sulfide concentrates, suggesting potential in the recovery of copper (McDonald et al., 1990).
Chemical Synthesis : this compound/boron trifluoride etherate-cocatalyzed cyclization offers a method for synthesizing polyfunctionalized benzofurans (Liu et al., 2010).
Analytical Chemistry : this compound finds application in analytical chemistry for extracting copper from various samples, indicating its utility in the analysis of pharmaceutical and alloy samples (Desai & Shinde, 1990).
Coordination Chemistry : Studies on coordination chemistry reveal various aspects like the formation of this compound complexes, which are significant for understanding chemical structures and reactions in different solvents (Khan et al., 1990).
Wirkmechanismus
Target of Action
Copper(II) bromide (CuBr2) is a chemical compound that primarily targets enzymes and biochemical processes within cells . It is known to be a catalyst in cross-coupling reactions, a co-catalyst in Sonogashira coupling, and a Lewis acid in enantioselective addition of alkynes .
Mode of Action
This compound interacts with its targets by acting as a brominating agent in organic synthesis . It is also used in the copper vapor laser, a class of laser where the medium is copper bromide vapor formed in-situ from hydrogen bromide reacting with the copper discharge tube .
Biochemical Pathways
This compound affects several biochemical pathways. Copper is involved as a cofactor in several enzymes, in ROS production, in the promotion of tumor progression, metastasis, and angiogenesis . This compound is also used in pathways related to ROS generation .
Pharmacokinetics
It is known that this compound is soluble in water, alcohol, acetone, and ammonia, but insoluble in benzene, ether, ethyl ether, and sulfuric acid . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It is used in photographic processing as an intensifier . In the context of organic synthesis, it serves as a brominating agent . It is also used in the copper vapor laser, a class of laser where the medium is copper bromide vapor formed in-situ from hydrogen bromide reacting with the copper discharge tube .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound forms an unstable tetrahydrate CuBr2·4H2O. If heated above 18 °C, it releases water to produce the anhydrous form . Moreover, the presence of both this compound and sunlight was found to induce large production of CH3Br and CH3Cl .
Safety and Hazards
Zukünftige Richtungen
Copper(II) bromide has potential applications in various fields such as medicine and laser technology . For instance, it is used in the construction of copper bromide lasers, a type of visible laser . These lasers are known for their ability to generate yellow and green outputs of significant power, making them highly sought after in various industrial and medical applications, such as dermatology treatments and high-resolution printing .
Biochemische Analyse
Biochemical Properties
Copper(II) bromide has been found to interact with various biomolecules in biochemical reactions . For instance, it has been used in the synthesis of new complexes with sorbic acid to enhance its antibacterial, antibiofilm, and anticancer properties .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes . For example, it has been observed to inhibit the growth of human colon carcinoma cell line (HCT-116 cells) when used in certain complexes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to interact with biomolecules, leading to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, it has been used in the synthesis of new complexes with sorbic acid, which have shown enhanced antibacterial, antibiofilm, and anticancer properties over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been observed to have a relatively low cytotoxic effect on murine mammary carcinoma cell line, 4T1, a moderate effect on murine colon carcinoma cell line, CT26, and a relatively high cytotoxicity toward murine lung cancer cells, LLC1 .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of copper(II) bromide can be achieved through the reaction of copper(II) oxide or copper(II) hydroxide with hydrobromic acid.", "Starting Materials": [ "Copper(II) oxide or copper(II) hydroxide", "Hydrobromic acid" ], "Reaction": [ "Add copper(II) oxide or copper(II) hydroxide to a flask", "Add hydrobromic acid to the flask slowly while stirring", "Heat the mixture to approximately 70-80°C", "Continue stirring and heating until the reaction is complete", "Filter the mixture to remove any solid impurities", "Allow the filtrate to cool and crystallize to obtain copper(II) bromide" ] } | |
CAS-Nummer |
7789-45-9 |
Molekularformel |
Br2Cu |
Molekulargewicht |
223.35 g/mol |
IUPAC-Name |
copper;dibromide |
InChI |
InChI=1S/2BrH.Cu/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
QTMDXZNDVAMKGV-UHFFFAOYSA-L |
SMILES |
[Cu](Br)Br |
Kanonische SMILES |
[Cu+2].[Br-].[Br-] |
Siedepunkt |
900 °C |
Color/Form |
Almost black, iodine like, monoclinic crystals or crystalline powde |
Dichte |
4.77 at 68 °F (USCG, 1999) 4.710 @ 20 °C/4 °C |
melting_point |
928 °F (USCG, 1999) 498 °C |
Andere CAS-Nummern |
7789-45-9 |
Physikalische Beschreibung |
Copper(ii) bromide is an odorless black solid. Sinks and mixes with water. (USCG, 1999) |
Piktogramme |
Corrosive; Irritant; Environmental Hazard |
Löslichkeit |
Very sol in water; sol in alcohol, acetone, ammonia; practically insol in benzene, ether, concentrated sulfuric acid Very sol in water; sol in ethanol, acetone; insoluble in benzene, ethyl ether 126 parts/100 parts water Anhydrous product is very soluble in water (55.7 g/100g solution) and soluble in ethanol and acetone. |
Synonyme |
Copper Dibromide; Copper(II) Bromide; Cupric Bromide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



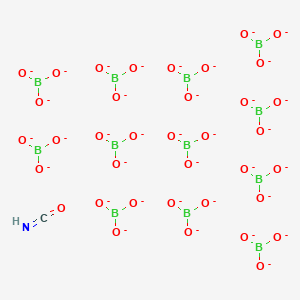
![1-Azoniatricyclo[3.3.3.01,5]undecane;chloride](/img/structure/B45367.png)


